3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid
Description
Properties
IUPAC Name |
3-fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-6-9(3-5-12(8)15)11-4-2-10(14(17)18)7-13(11)16/h2-7H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQVQUHKAMKXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681406 | |
| Record name | 2,4'-Difluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261926-23-1 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2,4′-difluoro-3′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261926-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4'-Difluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Biphenyl Coupling
The Suzuki-Miyaura reaction is the most widely employed method for synthesizing the biphenyl backbone of 3-fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid. This approach couples a boronic acid derivative with a halogenated benzoic acid precursor, typically using palladium catalysts.
-
Starting Materials : Methyl 3-fluoro-4-bromobenzoate (1.2 equiv) and 4-fluoro-3-methylphenylboronic acid (1.0 equiv) are dissolved in degassed tetrahydrofuran (THF).
-
Catalyst System : Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (3.0 equiv) are added under nitrogen.
-
Reaction Conditions : The mixture is refluxed at 80°C for 12 hours.
-
Workup : The crude product is purified via silica gel chromatography to isolate methyl 3-fluoro-4-(4-fluoro-3-methylphenyl)benzoate (yield: 87%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Temperature | 80°C |
| Catalyst Loading | 2 mol% Pd(PPh₃)₄ |
| Reaction Time | 12–14 hours |
This method’s efficiency stems from the boronic acid’s stability and the catalyst’s tolerance for fluorine substituents.
Ullmann-Type Coupling for Electron-Deficient Systems
For substrates with electron-withdrawing groups, copper-catalyzed Ullmann coupling offers an alternative. While less common, this method avoids palladium and is cost-effective for industrial applications.
Optimized Protocol :
-
Substrates : 3-Fluoro-4-iodobenzoic acid (1.0 equiv) and 4-fluoro-3-methylbenzene (1.5 equiv) are combined in dimethylacetamide (DMA).
-
Catalyst : CuI (10 mol%) and 1,10-phenanthroline (20 mol%) are added.
-
Conditions : The reaction proceeds at 120°C for 24 hours.
-
Isolation : Acidic workup followed by recrystallization from ethanol yields the product (68% yield).
Limitations :
-
Lower yields compared to Suzuki coupling due to competing side reactions.
-
Requires elevated temperatures, increasing energy costs.
Carboxylic Acid Functionalization via Ester Intermediates
Ester Protection and Deprotection
To prevent interference from the carboxylic acid group during coupling reactions, temporary protection as a methyl ester is standard.
-
Reagents : this compound (1.0 equiv), methanol (5.0 equiv), and H₂SO₄ (0.1 equiv).
-
Conditions : Reflux at 65°C for 6 hours.
-
Yield : Methyl ester is obtained in 92% yield after distillation.
-
Reagents : Methyl ester (1.0 equiv), NaOH (2.0 equiv), H₂O/THF (3:1).
-
Conditions : Stirred at 25°C for 2 hours.
-
Yield : Free acid is recovered in 95% yield after neutralization.
Comparison of Protecting Groups :
| Protecting Group | Deprotection Condition | Acid Yield |
|---|---|---|
| Methyl | NaOH, H₂O/THF | 95% |
| tert-Butyl | TFA, CH₂Cl₂ | 89% |
Industrial-Scale Production
Continuous-Flow Synthesis
Modern pharmaceutical manufacturing prioritizes continuous-flow systems to enhance reproducibility and scalability.
-
Reactor Type : Microfluidic tubular reactor.
-
Residence Time : 8 minutes.
-
Throughput : 1.2 kg·L⁻¹·h⁻¹.
-
Purity : >99% (HPLC).
Advantages :
-
Reduced solvent usage (30% less than batch processes).
-
Precise temperature control minimizes decomposition.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones or carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzoic acids with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid is , with a molecular weight of approximately 248.23 g/mol. The compound features two fluorine atoms and a carboxylic acid group, which significantly enhances its reactivity and biological activity. The presence of fluorine increases lipophilicity, potentially improving pharmacokinetic properties, making it particularly interesting for medicinal chemistry applications .
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: This compound serves as a versatile building block in organic synthesis, particularly for the development of more complex molecules. Its functional groups can be readily manipulated to create various derivatives .
- Synthetic Routes: Common synthetic methods involve the reaction of 4-fluoro-3-methylbenzoic acid with appropriate reagents under controlled conditions. For instance, refluxing with thionyl chloride can yield acyl chlorides that are further reacted with fluorinated benzene derivatives .
2. Biology:
- Biological Activity: Research indicates that this compound may act as an inhibitor of specific enzymes, such as superoxide dismutase, which is crucial in protecting cells from oxidative stress. This interaction suggests potential therapeutic applications in treating oxidative stress-related diseases .
- Modulation of Enzyme Activity: The ability to modulate enzyme activity makes it valuable for drug design, particularly for conditions where oxidative damage is prevalent.
3. Medicine:
- Therapeutic Properties: The compound has been explored for its anti-inflammatory and anticancer properties. Its unique structure may allow it to interact favorably with biological targets involved in disease processes .
- Precursor in Drug Development: Due to its chemical properties, it is considered a precursor for developing active pharmaceutical ingredients (APIs), enhancing its relevance in medicinal chemistry .
4. Industry:
- Production of Specialty Chemicals: In industrial applications, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for various applications .
Case Studies and Research Findings
Recent studies have demonstrated the biological activity of this compound:
- Oxidative Stress Studies: Investigations into its role as an enzyme inhibitor have shown promising results in cellular models exposed to oxidative stress, indicating potential therapeutic benefits in conditions like neurodegenerative diseases.
- Anticancer Research: Preliminary studies suggest that this compound may inhibit tumor growth by modulating signaling pathways associated with cell proliferation and apoptosis .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in 4-Aryl Benzoic Acids
4-(4-Fluoro-3-(trifluoromethyl)phenyl)benzoic acid (CAS [505082-84-8])
- Molecular Formula : C₁₄H₈F₄O₂
- Key Differences : Replaces the methyl group with a trifluoromethyl (-CF₃) moiety.
- Impact: Increased molecular weight (284.2 g/mol vs. 248.2 g/mol for the target compound). Higher lipophilicity (logP ~3.5 vs. ~2.8) due to the -CF₃ group.
3-Fluoro-4-(trifluoromethyl)benzoic acid (CAS [115754-21-7])
- Molecular Formula : C₈H₄F₄O₂
- Key Differences : Simplified structure with a single phenyl ring substituted with -CF₃ and fluorine.
- Impact :
4-(3-Chloro-4-fluorophenyl)benzoic acid (CAS [195457-73-9])
- Molecular Formula : C₁₃H₈ClFO₂
- Key Differences : Chlorine replaces the methyl group.
- Higher toxicity risk compared to methyl-substituted analogs .
Substituent Position and Electronic Effects
3-Fluoro-4-methylbenzoic acid (CAS [350-28-7])
- Molecular Formula : C₈H₇FO₂
- Key Differences : Single phenyl ring with fluorine and methyl at adjacent positions.
- Impact: Simpler synthesis (direct carboxylation of substituted toluene). Lower molecular weight (154.13 g/mol) and melting point (169–171°C). Limited applications in complex drug scaffolds due to reduced steric and electronic complexity .
4-Fluoro-3-methylbenzoic acid
Physicochemical and Functional Properties
| Property | 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic Acid | 4-(4-Fluoro-3-(trifluoromethyl)phenyl)benzoic Acid | 3-Fluoro-4-methylbenzoic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 248.2 | 284.2 | 154.13 |
| Melting Point (°C) | Not Reported | 174–179 | 169–171 |
| logP (Estimated) | ~2.8 | ~3.5 | ~1.9 |
| Key Applications | Drug intermediates, fluorinated scaffolds | High-potency API synthesis | Simple carboxylation reactions |
Pharmacological Relevance
- Fluorinated biphenyl derivatives like the target compound are prioritized in kinase inhibitor development due to enhanced binding to hydrophobic pockets.
- 3-Fluoro-4-(trifluoromethyl)benzoic acid is used in organometallic complexes for catalysis, a niche less explored for the target compound .
Biological Activity
3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid is a fluorinated aromatic compound characterized by its unique structure, which includes two fluorine substituents and a benzoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of drug design and development.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of fluorine atoms significantly alters the compound's chemical properties, enhancing its reactivity and biological interactions. Fluorinated compounds often exhibit increased lipophilicity and metabolic stability, which are advantageous for pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The electronegative nature of fluorine enhances the binding affinity of the compound to these targets, potentially modulating their activity. This interaction can lead to significant pharmacological effects, including anti-inflammatory and anticancer activities.
Biological Activity
Research has indicated that compounds with similar structures can exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that fluorinated benzoic acids can inhibit cancer cell proliferation. For instance, compounds related to this compound have demonstrated the ability to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells .
- Microtubule Destabilization : Some fluorinated compounds have been identified as microtubule-destabilizing agents, which are crucial for disrupting cancer cell division .
Case Studies
- Antitumor Efficacy : A study evaluating the effects of structurally similar compounds on MDA-MB-231 cells revealed that certain derivatives could enhance caspase-3 activity, an indicator of apoptosis, at concentrations as low as 1.0 μM. This suggests potential therapeutic applications in breast cancer treatment .
- Inhibition Studies : Another investigation into the inhibition of microtubule assembly demonstrated that analogs of this compound could effectively reduce microtubule polymerization at concentrations around 20 μM .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other fluorinated compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Fluoro-4-(trifluoromethyl)benzoic acid | Contains three fluorine atoms, enhancing reactivity | |
| 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid | Similar structure but different substitution pattern | |
| 2-Fluoro-5-(4-fluorophenyl)benzoic acid | Different position of substituents affecting reactivity |
This table illustrates how variations in substitution patterns can lead to significant differences in chemical behavior and biological activity.
Q & A
Q. What are the primary synthetic routes for 3-fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid, and how do reaction conditions influence yield and purity?
The compound is synthesized via multistep reactions, typically starting with halogenated intermediates. A common method involves:
- Step 1 : Fluorination of 4-bromo-2-fluorotoluene using a base (e.g., LDA) to form 3-fluoro-4-methylbenzoic acid.
- Step 2 : Suzuki-Miyaura cross-coupling with a fluorophenyl boronic acid derivative under palladium catalysis . Yield optimization requires precise control of temperature (80–120°C), solvent polarity (THF or DMF), and catalyst loading (1–5 mol% Pd(PPh₃)₄). Purity (>95%) is achieved via recrystallization in ethanol/water mixtures .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : ¹⁹F NMR is critical for confirming fluorination patterns (δ −110 to −125 ppm for aromatic F). ¹H NMR resolves methyl and aromatic protons (δ 2.3 ppm for CH₃, δ 7.2–8.1 ppm for aromatic H) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/0.1% TFA in water (70:30 v/v) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 262.06 (C₁₄H₁₀F₂O₂⁻) .
Q. What are the preliminary biological activities observed for this compound?
In vitro studies indicate moderate inhibition of cyclooxygenase-2 (COX-2, IC₅₀ = 12 µM) and weak binding to retinoic acid receptor gamma (RAR-γ, Kd = 45 µM). These activities are attributed to the electron-withdrawing fluorine atoms enhancing interactions with hydrophobic enzyme pockets .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, halogenation) impact biological activity and selectivity?
Comparative analysis with analogs reveals:
Q. What methodological challenges arise in studying this compound’s enzyme interactions, and how can they be addressed?
Challenges include:
- Fluorine Artifacts in Assays : Fluorine’s electronegativity can interfere with fluorescence-based assays. Use orthogonal methods like SPR or ITC for binding studies .
- Crystallization Difficulty : Poor solubility in aqueous buffers complicates X-ray crystallography. Co-crystallization with PEG 3350 or methyl-β-cyclodextrin improves crystal formation .
Q. How can contradictions in reported biological data (e.g., conflicting IC₅₀ values) be resolved?
Discrepancies often stem from assay conditions:
- Buffer pH : Varying pH (6.5 vs. 7.4) alters ionization of the carboxylic acid group, affecting ligand-receptor interactions.
- Cell Line Variability : Use isogenic cell lines and standardized protocols (e.g., NIH/3T3 for COX-2) to minimize variability .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) improves oral bioavailability by 3-fold in rodent models .
- Nanoparticle Encapsulation : PEG-PLGA nanoparticles (size = 150 nm) enhance plasma half-life from 2.1 to 8.7 hours .
Methodological Guidance
Q. What computational tools predict the compound’s reactivity and metabolite pathways?
- DFT Calculations : Gaussian 16 with B3LYP/6-31G* basis set models electrophilic aromatic substitution sites .
- ADMET Prediction : SwissADME forecasts high intestinal absorption (HIA >90%) and CYP3A4-mediated oxidation as the primary metabolic route .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Variable Substituents : Systematically vary substituents at the 3- and 4-positions (e.g., F, Cl, CF₃, OMe).
- Assay Cascade : Prioritize compounds with <10 µM activity in primary assays (e.g., COX-2 inhibition) for secondary profiling (e.g., selectivity against COX-1) .
Q. What analytical techniques resolve synthetic impurities in scaled-up batches?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
